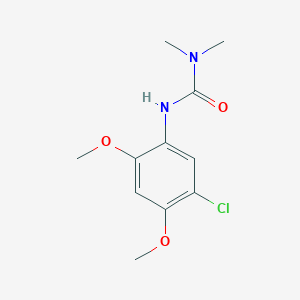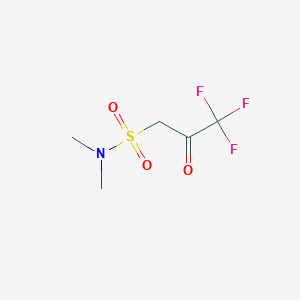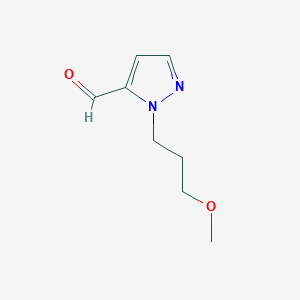
1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea
Overview
Description
The compound “1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea” is a urea derivative. Urea derivatives are compounds containing a urea moiety, which is a functional group featuring two amide groups connected to a carbonyl carbon .
Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring substituted with chlorine and methoxy groups, and a urea group featuring two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a urea group could contribute to hydrogen bonding .Scientific Research Applications
Quenching of Chlorophyll Fluorescence
- Role in Photosynthesis Research: Studies have shown that compounds similar to 1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea, like 3-(3,4-dichlorophenyl)-1,1-dimethylurea, play a significant role in understanding the fluorescence quenching in photosynthesis, specifically in chloroplasts. This quenching is related to the interaction with the plastoquinone pool, which is crucial for understanding photosystem II in plants (Vernotte, Etienne, & Briantais, 1979).
Herbicide Metabolism in Plants
- Investigating Herbicide Resistance: Research on similar compounds, such as diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), has provided insights into the metabolic pathways of herbicides in plants. These studies help in understanding how certain plants can resist herbicides, which is vital for agricultural science and weed control (Ryan, Gross, Owen, & Laanio, 1981).
Photocatalytic Degradation Studies
- Environmental Impact Assessment: The investigation of the photochemical reactions of similar urea herbicides under various conditions helps in assessing their environmental impact. These studies are crucial for understanding how such chemicals degrade in nature and their potential effects on ecosystems (Millet, Palm, & Zetzsch, 1998).
Understanding Chemical Reactions
- Chemical Interaction and Kinetics: Research on related compounds provides insights into their chemical interactions, such as oxidation reactions and the formation of by-products. This information is essential for chemical engineering and environmental science (Nie et al., 2014).
Mechanism of Action
- By binding to α7 nAChR, this compound causes conformational changes similar to those induced by acetylcholine .
Mode of Action
- acts as an allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) .
Biochemical Pathways
Safety and Hazards
properties
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-14(2)11(15)13-8-5-7(12)9(16-3)6-10(8)17-4/h5-6H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDBNCZMKOWTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)

![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)